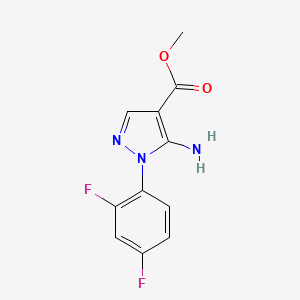

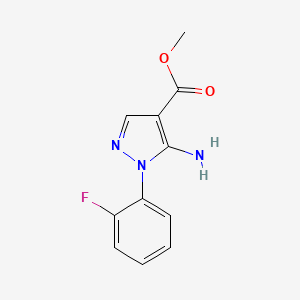

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate”, there are related studies on the synthesis of similar compounds. For instance, the synthesis of key intermediates in the preparation of zolazepam, a compound with a similar structure, has been reconsidered . The process involves acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Wissenschaftliche Forschungsanwendungen

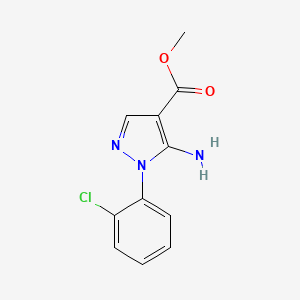

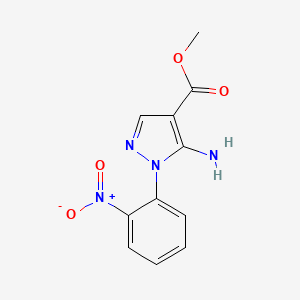

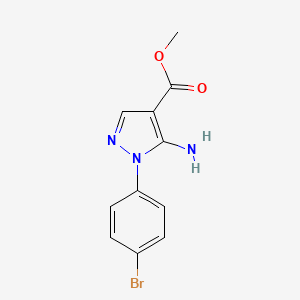

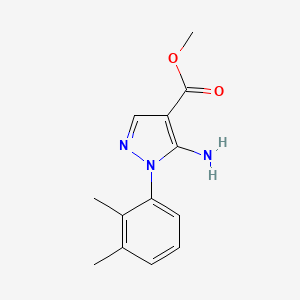

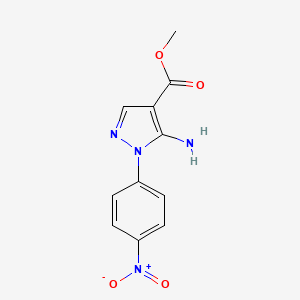

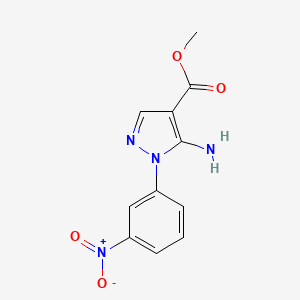

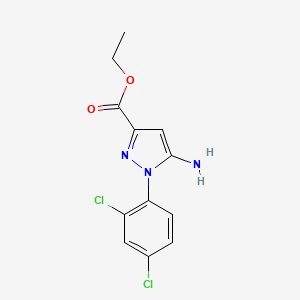

Synthesis and Characterization

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive amino and carboxylate groups. Its unique reactivity has been exploited for synthesizing a wide range of compounds, including trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds have been recognized for their potential applications in fluorescence and as inhibitors for certain types of grass, exhibiting more activity than their methyl analogues (Wu et al., 2006). Additionally, the compound has been involved in the development of new anticancer agents through the synthesis of pyrazolo[1,5-a]pyrimidine derivatives showing effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Molecular Investigations

The compound has also been a subject of structural, spectral, and theoretical investigations, providing valuable insights into its properties. For example, detailed studies on similar pyrazole-4-carboxylic acid derivatives have been conducted to understand their crystal structure, electronic transitions, and the effect of substituents on their chemical behavior (Viveka et al., 2016). Such research lays the groundwork for further exploration of methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate in developing new pharmaceuticals and materials.

Corrosion Inhibition

Interestingly, derivatives of pyrazole compounds, including those related to methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, have found applications as corrosion inhibitors for metals. These compounds offer a promising approach for protecting metals in industrial applications, demonstrating high efficiency and providing insights into the interaction between inhibitors and metal surfaces through density functional theory and molecular dynamic simulations (Dohare et al., 2017).

Eigenschaften

IUPAC Name |

methyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-17-11(16)7-6-14-15(10(7)13)9-5-3-2-4-8(9)12/h2-6H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGYZJOZDAVFTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

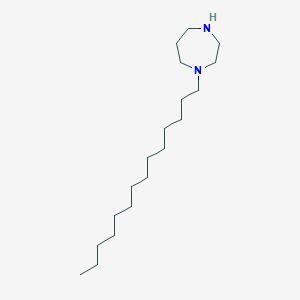

![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)

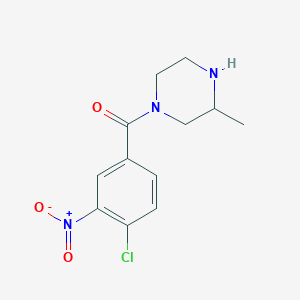

![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)

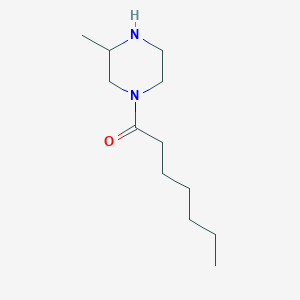

![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)